An In-depth Technical Guide to the Physicochemical Properties of m-Hydroxybenzoylecgonine
An In-depth Technical Guide to the Physicochemical Properties of m-Hydroxybenzoylecgonine
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-Hydroxybenzoylecgonine is a significant metabolite of cocaine, playing a crucial role in forensic and toxicological analysis. Understanding its physicochemical properties is fundamental for the development of analytical methods for its detection, for comprehending its pharmacokinetic and pharmacodynamic profiles, and for advancing research in drug metabolism and toxicology. This technical guide provides a comprehensive overview of the core physicochemical properties of m-Hydroxybenzoylecgonine, detailed experimental protocols for their determination, and visualizations of its chemical structure and metabolic pathway.
Physicochemical Properties
The following table summarizes the key physicochemical properties of m-Hydroxybenzoylecgonine.
| Property | Value | Source |
| Chemical Structure | See Figure 1 | N/A |
| Molecular Formula | C₁₆H₁₉NO₅ | [1][2][3] |
| Molecular Weight | 305.33 g/mol | [1][2][3] |
| CAS Registry Number | 129944-99-6 | [1] |
| Appearance | White hygroscopic solid | [1] |
| Melting Point | 243-245 °C | [1] |
| Boiling Point | 513.9 °C at 760 mmHg | [2] |
| Vapor Pressure | 2.18E-11 mmHg at 25°C | [2] |
| Flash Point | 264.6 °C | [2] |
| Density | 1.38 g/cm³ | [2] |
| pKa | Experimental data not readily available. Computational methods for predicting the pKa of related amine compounds, such as cocaine, have been developed and could provide an estimate.[4][5] | N/A |
| LogP (Octanol-Water Partition Coefficient) | 1.42280 | [2] |
| Solubility | Soluble in water (>100 mg/mL) | [1] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of m-Hydroxybenzoylecgonine are outlined below. These are generalized protocols adapted for a solid organic compound and should be further optimized based on specific laboratory conditions and equipment.
Determination of Melting Point
Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range. This method utilizes a capillary melting point apparatus.
Apparatus and Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
m-Hydroxybenzoylecgonine sample (finely powdered)
-
Thermometer (calibrated)
-
Spatula
Procedure:
-
Ensure the m-Hydroxybenzoylecgonine sample is dry and finely powdered.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end gently on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Place a calibrated thermometer in the apparatus.
-
Heat the block at a moderate rate until the temperature is about 15-20 °C below the expected melting point.
-
Decrease the heating rate to approximately 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the beginning of melting).
-
Record the temperature at which the last solid crystal melts (the end of melting).
-
The melting point is reported as the range between these two temperatures.[6][7]
Determination of Aqueous Solubility
Principle: The equilibrium solubility is determined by creating a saturated solution of the compound in water at a specific temperature and then quantifying the concentration of the dissolved solute.
Apparatus and Materials:
-
m-Hydroxybenzoylecgonine sample
-
Distilled or deionized water
-
Constant temperature shaker bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
Procedure:
-
Add an excess amount of m-Hydroxybenzoylecgonine to a known volume of water in a sealed container.
-
Place the container in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate until equilibrium is reached (typically 24-48 hours).
-
After equilibration, allow the suspension to settle.
-
Centrifuge an aliquot of the suspension to separate the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of m-Hydroxybenzoylecgonine in the diluted sample using a validated HPLC method with a standard calibration curve.
-
Calculate the original concentration in the saturated solution to determine the solubility in mg/mL or mol/L.[3][8]
Determination of Octanol-Water Partition Coefficient (LogP)
Principle: The LogP value represents the ratio of the concentration of a compound in a mixture of two immiscible phases, n-octanol and water, at equilibrium. The shake-flask method is the traditional approach.
Apparatus and Materials:
-
m-Hydroxybenzoylecgonine sample
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel or centrifuge tubes
-
Mechanical shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the layers to separate.
-
Dissolve a known amount of m-Hydroxybenzoylecgonine in either the water-saturated n-octanol or the n-octanol-saturated water.
-
Place a known volume of this solution into a separatory funnel or centrifuge tube and add a known volume of the other phase.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning.
-
Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.
-
Withdraw a sample from both the n-octanol and the aqueous phase.
-
Determine the concentration of m-Hydroxybenzoylecgonine in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of the partition coefficient.[9][10]
Visualizations
Chemical Structure
Caption: Chemical structure of m-Hydroxybenzoylecgonine.
Metabolic Pathway
Caption: Metabolic pathway of cocaine to m-Hydroxybenzoylecgonine.
Experimental Workflow for Analysis
Caption: General workflow for the analysis of m-Hydroxybenzoylecgonine.
References
- 1. pennwest.edu [pennwest.edu]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. First-principles calculation of pKa for cocaine, nicotine, neurotransmitters, and anilines in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First-principles calculation of pKa for cocaine, nicotine, neurotransmitters, and anilines in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. acdlabs.com [acdlabs.com]
